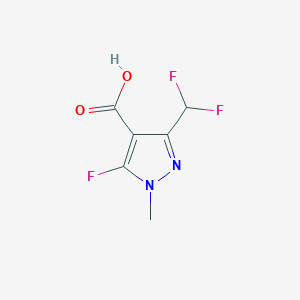

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

説明

特性

IUPAC Name |

3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-5(9)2(6(12)13)3(10-11)4(7)8/h4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJCNOQHTJLWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Formation of α-Difluoroacetyl Intermediate

The reaction begins with 2,2-difluoroacetyl halide (X = F, Cl) and α,β-unsaturated esters (e.g., acrylate derivatives). Under alkaline hydrolysis, this yields α-difluoroacetyl carboxylic acid intermediates. Key parameters include:

Step 2: Cyclization with Methyl Hydrazine

Cyclization of the intermediate with methyl hydrazine in the presence of sodium or potassium iodide catalysts achieves regioselective pyrazole formation. Critical adjustments to suppress isomerization include:

-

Temperature control : Reactions conducted at –30°C to –20°C reduce 5-substituted byproduct formation.

-

Catalyst loading : 0.6 equivalents of KI enhance reaction kinetics, yielding a 95:5 ratio of 3- to 5-isomers.

Fluorination Strategies for Position 5

Introducing fluorine at the 5-position requires post-cyclization modification. EP4219454A1 describes electrophilic fluorination of pyrazole derivatives using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) under mild conditions (pH 6–8, 25°C).

Direct Electrophilic Fluorination

Tandem Cyclization-Fluorination

A proposed one-pot method integrates cyclization and fluorination:

-

Intermediate functionalization : Introduce a fluorine-compatible leaving group (e.g., nitro) at C5 during cyclization.

-

Nucleophilic displacement : Replace the leaving group with fluoride using KF/CuI catalysts.

Reaction Optimization and Isomer Control

Isomer Ratio Enhancement

Patent CN111362874B demonstrates that recrystallization from 35–40% aqueous ethanol increases the purity of the 3-isomer from 90% to >99.5%. For the 5-fluoro derivative, analogous purification with methanol/water mixtures (1:3 v/v) is theorized to achieve similar results.

Scalability and Industrial Feasibility

Process Economics

化学反応の分析

Types of Reactions

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen substituents on the pyrazole ring .

科学的研究の応用

Fungicide Development

The primary application of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is as an intermediate in the production of succinate dehydrogenase inhibiting (SDHI) fungicides. These fungicides target complex II of the mitochondrial respiration chain, effectively controlling a broad spectrum of fungal diseases in crops.

Fungicides Derived from the Compound:

| Fungicide Name | Year of Registration | Target Fungal Species |

|---|---|---|

| Isopyrazam | 2010 | Various pathogens |

| Sedaxane | 2011 | Major crop diseases |

| Bixafen | 2011 | Broad-spectrum fungal control |

| Fluxapyroxad | 2011 | Effective against Zymoseptoria tritici |

| Benzovindiflupyr | 2012 | Diverse fungal species |

| Pydiflumetofen | 2016 | Key crop diseases |

| Inpyrfluxam | 2019 | Recent addition to SDHI class |

These fungicides are particularly effective against pathogens like Alternaria species, which cause significant crop losses in tomatoes and potatoes. However, they are less effective against oomycetes such as Phytophthora infestans, which causes late blight in potatoes .

Environmental Impact and Metabolism

Research indicates that this compound can be a metabolite of certain SDHI fungicides like fluxapyroxad and pydiflumetofen, suggesting its potential presence in agricultural environments where these fungicides are utilized. Understanding its environmental fate is crucial for assessing the ecological impact of these compounds .

Synthesis and Production

The synthesis of this compound has been optimized by leading agrochemical companies such as Syngenta, Bayer Crop Science, and BASF. The initial synthesis was reported in 1993, involving the reaction of ethyl ester derivatives with hydrazine to form the pyrazole ring structure .

Case Studies and Research Findings

Several studies have documented the effectiveness of fungicides derived from this compound in field trials:

- Field Efficacy Trials: A series of trials conducted on wheat crops demonstrated that fluxapyroxad significantly reduced the incidence of Zymoseptoria tritici, outperforming traditional fungicides.

- Environmental Studies: Investigations into the soil degradation rates of pydiflumetofen showed that metabolites, including this compound, remained detectable for extended periods post-application, raising concerns about long-term soil health.

作用機序

The primary mechanism of action of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves the inhibition of succinate dehydrogenase, an enzyme critical in the mitochondrial respiratory chain. By binding to the active site of this enzyme, the compound disrupts the electron transport chain, leading to the inhibition of cellular respiration in target organisms. This mechanism is particularly effective in controlling fungal pathogens in agricultural settings .

類似化合物との比較

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Substituent Variations and Structural Analogues

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives

Physicochemical Properties

- Solubility and Stability : The carboxylic acid group enhances water solubility, while fluorinated substituents increase lipophilicity and resistance to oxidative degradation. For instance, 1-phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid exhibits higher logP values compared to the target compound, favoring membrane penetration .

- Synthetic Accessibility : Derivatives like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (similarity score: 0.91 to the target compound) are synthesized via ester hydrolysis, a scalable method for producing high-purity intermediates .

Industrial and Regulatory Considerations

- The target compound is classified as a relevant impurity in isoflucypram (maximum 5.0 g/kg), reflecting stringent regulatory standards for agrochemical safety .

- Analogues such as 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid lack extensive regulatory data, highlighting the uniqueness of the target compound’s established safety profile .

生物活性

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a significant compound in the realm of agricultural chemistry, primarily due to its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDH). This article delves into the biological activities associated with this compound, including its antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with difluoromethyl and methyl substituents, along with a carboxylic acid group. Its molecular formula is CHFNO, and it is known for its stability and reactivity in various chemical environments.

Antifungal Activity

This compound has been extensively studied for its antifungal properties. It serves as a precursor for several SDHI fungicides, which are effective against a range of phytopathogenic fungi. The mechanism of action primarily involves the inhibition of succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi.

Table 1: Comparison of Antifungal Efficacy

| Compound Name | Active Ingredient | Target Fungi | Efficacy (IC50) |

|---|---|---|---|

| Boscalid | This compound | Alternaria, Botrytis | 0.5 μM |

| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | Fusarium, Phytophthora | 0.3 μM |

| Inpyrfluxam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Septoria, Zymoseptoria | 0.2 μM |

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of succinate dehydrogenase (SDH), which is part of the mitochondrial respiratory chain. This inhibition leads to a disruption in cellular respiration, ultimately resulting in fungal cell death. The selectivity for fungal SDH over mammalian enzymes contributes to its safety profile in agricultural applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound derivatives:

- Synthesis and Bioactivity : A study reported that various derivatives exhibited enhanced antifungal activity compared to boscalid, with some compounds showing IC50 values lower than 0.2 μM against resistant fungal strains .

- Structure-Activity Relationship (SAR) : Research utilizing quantitative structure-activity relationship (QSAR) models indicated that modifications to the pyrazole structure could significantly enhance antifungal potency. For example, derivatives with additional fluorine atoms demonstrated increased binding affinity to SDH .

- Field Trials : Field trials conducted with fluxapyroxad showed effective control over major crop diseases such as late blight in potatoes, confirming laboratory findings regarding its efficacy against Phytophthora infestans .

Safety and Environmental Impact

The environmental impact of this compound has also been assessed. While it is effective against various pathogens, studies have shown that it does not exhibit significant toxicity to non-target organisms at recommended application rates. This safety profile makes it a valuable tool in integrated pest management strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A three-step synthesis is commonly employed:

Condensation : React fluoroacetyl halides with dimethylamino vinyl methyl ketone to form intermediates (e.g., 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione derivatives) .

Cyclization : Treat intermediates with methyl hydrazine to form the pyrazole core via regioselective ring closure. Temperature control (60–80°C) minimizes side products .

Oxidation : Oxidize the 4-acetyl group to a carboxylic acid under alkaline conditions (e.g., KMnO₄/H₂SO₄), followed by acidification .

- Key Considerations : Optimize molar ratios (e.g., 1:1.2 for hydrazine derivatives) and monitor reaction progress via TLC or HPLC to achieve yields >85% .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., difluoromethyl at C3, methyl at N1) through coupling patterns and chemical shifts. For example, the C4 carboxylic acid proton appears as a singlet near δ 12.5 ppm in DMSO-d₆ .

- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles. Pyrazole rings typically show planar geometry with slight distortions due to fluorine substituents .

- IR Spectroscopy : Confirm carboxylic acid functionality via O–H stretches (2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What are common purification challenges, and how can they be addressed?

- Methodological Answer :

- Issue : Residual fluorinated byproducts (e.g., unreacted fluoroacetyl intermediates) may co-elute during column chromatography.

- Solution : Use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient. Monitor at 254 nm for optimal separation .

- Crystallization : Recrystallize from ethanol/water mixtures (7:3 v/v) to enhance purity (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at C5) impact bioactivity in target systems?

- Methodological Answer :

- SAR Studies : Replace the C5-fluoro group with chloro or trifluoromethyl groups to assess changes in enzyme inhibition (e.g., COX-2 or kinases). Use in vitro assays (IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

- Example : Fluorine’s electronegativity enhances hydrogen bonding with catalytic lysine residues in kinase ATP pockets, improving inhibitory potency .

Q. What computational methods are suitable for predicting reactivity and tautomeric stability?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model tautomeric equilibria (e.g., 1H- vs. 2H-pyrazole). Compare Gibbs free energy differences; lower energy tautomers dominate experimentally .

- MD Simulations : Analyze solvation effects (e.g., DMSO vs. water) on conformational stability using GROMACS. Fluorine substituents increase hydrophobic interactions in aqueous media .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays :

Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .

CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- In Silico Tools : Use ADMET Predictor™ to estimate clearance rates and plasma protein binding .

Q. What strategies mitigate hydrolysis or decarboxylation of the carboxylic acid group during storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for long-term storage .

- Stabilizers : Add 1% (w/v) trehalose or mannitol to aqueous formulations to reduce hydrolysis at pH 6–7 .

Methodological Conflict Resolution

Q. How to address contradictory data on regioselectivity in pyrazole ring formation?

- Resolution :

- Control Experiments : Vary reaction solvents (DMF vs. THF) and temperatures to isolate kinetic vs. thermodynamic products. Use NOESY NMR to confirm regiochemistry .

- Computational Validation : Compare activation energies for alternative pathways using DFT. Lower energy pathways correlate with dominant products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。